TDO Inhibition IC50: 561 nM — Differentiated from N-Methyl Analog Which Shows No TDO Activity
The target compound inhibits recombinant human TDO with an IC50 of 561 nM in a fluorescence-based enzymatic assay [1]. By contrast, the closest structural analog — N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide (CAS 921543-18-2), differing only by N-methyl vs. N-ethyl substitution — has no reported TDO binding data in BindingDB or ChEMBL; its only documented enzyme activity is weak INMT inhibition (IC50 = 5,300 nM) [2]. This single-carbon homologation at the oxoindoline N-1 position switches the biological target entirely, from an inactive INMT profile to sub-micromolar TDO engagement.
| Evidence Dimension | TDO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 561 nM (hTDO) |
| Comparator Or Baseline | N-methyl analog (CAS 921543-18-2): No TDO activity reported; only INMT IC50 = 5,300 nM |
| Quantified Difference | TDO activity absent in N-methyl analog; target switch from INMT (5.3 µM) to TDO (0.561 µM) upon N-ethylation |
| Conditions | Recombinant human TDO expressed in E. coli; 1 hr incubation; fluorescence assay (ChEMBL/BindingDB curated data) |
Why This Matters
Researchers requiring TDO inhibition for kynurenine pathway studies must select the N-ethyl variant, as the N-methyl analog engages an entirely different target (INMT) with 10-fold weaker binding, risking experimental failure and wasted resources.
- [1] BindingDB BDBM50127136; ChEMBL CHEMBL1442185. N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide. hTDO IC50=561 nM. Fluorescence assay, 1 hr incubation. View Source
- [2] BindingDB BDBM50000319; ChEMBL CHEMBL3228395. N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide. INMT IC50=5,300 nM. Rabbit lung INMT, N-methyltryptamine substrate, 60-90 min. View Source
